Dimethyl (2-chloro-4-methylphenyl)phosphonate
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Overview
Description
Dimethyl (2-chloro-4-methylphenyl)phosphonate is an organophosphorus compound with the molecular formula C₉H₁₂ClO₃P. This compound is characterized by the presence of a phosphonate group attached to a chlorinated methylphenyl ring. It is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl (2-chloro-4-methylphenyl)phosphonate can be synthesized through the reaction of 2-chloro-4-methylphenol with dimethyl phosphite in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the formation of the phosphonate ester bond .
Industrial Production Methods: Industrial production of this compound often involves the use of Grignard reagents or organolithium compounds to introduce the phosphonate group. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dimethyl (2-chloro-4-methylphenyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The phosphonate group can be oxidized to form phosphonic acids or reduced to phosphine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K₂CO₃) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent.
Major Products Formed:
Substitution: Formation of substituted phosphonates.
Oxidation: Formation of phosphonic acids.
Reduction: Formation of phosphine derivatives.
Scientific Research Applications
Dimethyl (2-chloro-4-methylphenyl)phosphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its phosphonate group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers
Mechanism of Action
The mechanism of action of dimethyl (2-chloro-4-methylphenyl)phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the transition state of phosphate esters, allowing it to inhibit enzymes that hydrolyze phosphate esters. This inhibition occurs through the formation of a stable enzyme-phosphonate complex, which prevents the enzyme from catalyzing its natural substrate .
Comparison with Similar Compounds
Dimethyl methylphosphonate: Used as a flame retardant and in the synthesis of other organophosphorus compounds.
Dimethyl phenylphosphonate: Similar structure but lacks the chlorine and methyl groups on the phenyl ring.
Uniqueness: Dimethyl (2-chloro-4-methylphenyl)phosphonate is unique due to the presence of both a chlorine atom and a methyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
920266-97-3 |
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Molecular Formula |
C9H12ClO3P |
Molecular Weight |
234.61 g/mol |
IUPAC Name |
2-chloro-1-dimethoxyphosphoryl-4-methylbenzene |
InChI |
InChI=1S/C9H12ClO3P/c1-7-4-5-9(8(10)6-7)14(11,12-2)13-3/h4-6H,1-3H3 |
InChI Key |
IUSWZYPTCYFQCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)P(=O)(OC)OC)Cl |
Origin of Product |
United States |
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